![molecular formula C22H20N6O3S B2659206 ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886938-89-2](/img/structure/B2659206.png)

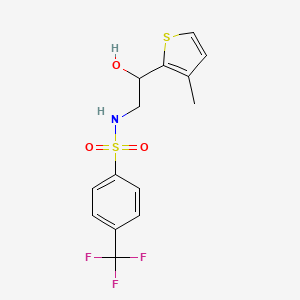

ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Asymmetric Synthesis

Heterocyclic compounds, like the ones derived from similar processes involving ethyl 4-acetyl-1-benzylpyrrolidin-3-yl acetate and ethyl 3-acetyl-1-benzylpiperidin-4-yl acetate, have been extensively used for the construction of chiral building blocks in the enantioselective synthesis of alkaloids. These compounds are pivotal in developing pharmaceuticals and complex natural products with specific optical activities (Hirai et al., 1992).

Molecular Docking and Drug Design

The use of related compounds in molecular docking studies highlights their potential in drug design, particularly in identifying inhibitory activity against various targets. For example, the molecular docking studies of compounds with similar structural features have shown promise in inhibiting specific enzymes or receptors, suggesting a potential pathway for the development of new therapeutic agents (El-Azab et al., 2016).

Supramolecular Chemistry

The study of hydrogen-bonded supramolecular structures, particularly those involving substituted pyrazolylbenzoates, highlights the importance of such compounds in understanding and developing new materials with unique properties. These studies contribute to fields ranging from materials science to pharmaceutical formulation by elucidating how molecular interactions can be harnessed to create structures with desired characteristics (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

The ability to synthesize diverse heterocyclic systems from simple starting materials has vast implications in pharmaceuticals, agrochemicals, and materials science. Research into novel routes for creating such systems, including oxadiazoles and pyridopyridazines, underscores the role of heterocyclic chemistry in expanding the toolkit available for developing new compounds with a broad range of applications (Elnagdi et al., 1988).

Green Chemistry Approaches

The development of efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives represents an important advance in green chemistry. By utilizing surfactants in aqueous media, such methods reduce the environmental impact of chemical synthesis and open new avenues for creating complex molecules in a more sustainable manner (Kumar et al., 2017).

Propiedades

IUPAC Name |

ethyl 4-[[2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c1-2-31-21(30)16-7-9-18(10-8-16)24-19(29)15-32-22-26-25-20(17-6-5-11-23-14-17)28(22)27-12-3-4-13-27/h3-14H,2,15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZFNKJIABZZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)